

# Pharmacokinetic Parameters of Artesunate and Dihydroartemisinin (DHA)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Artesunate

CAS No.: 88495-63-0

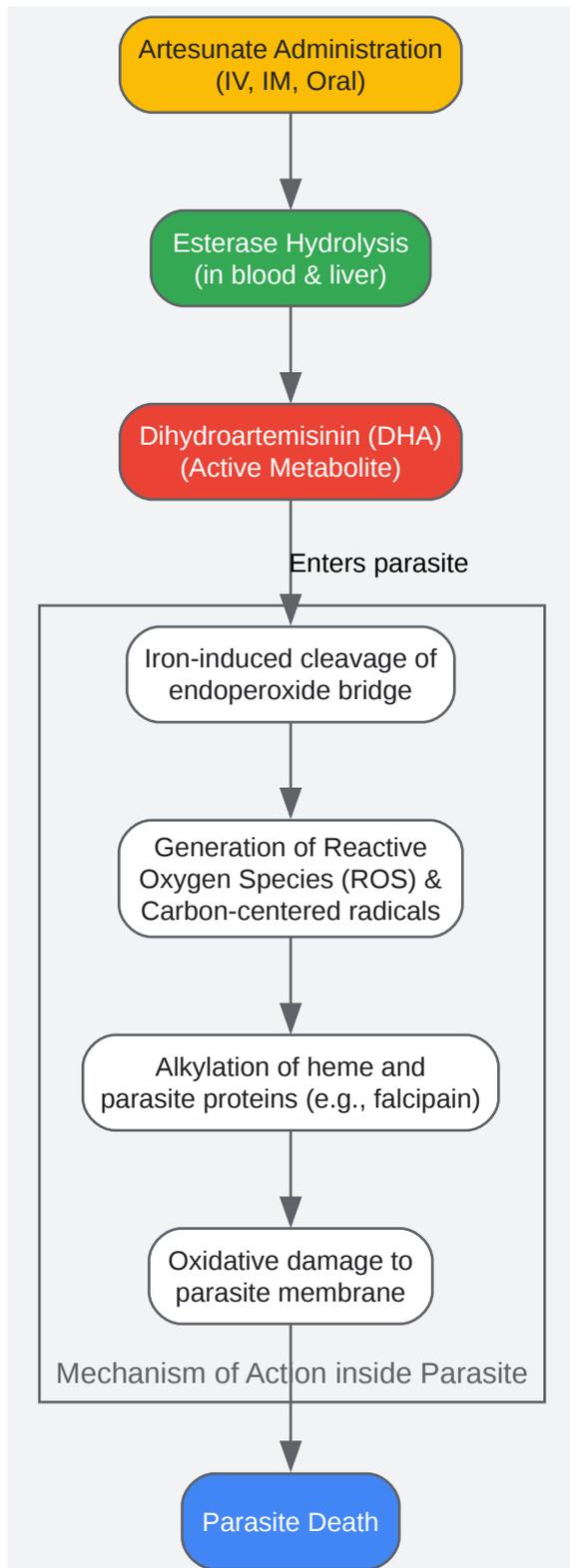
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Parameter	Intravenous (IV) Artesunate	Intramuscular (IM) Artesunate	Oral Artesunate
Artesunate Half-life ( $t_{1/2}$ )	Very short; < 15 minutes [1] [2]	Median: 30 minutes (Range: 3-67 min) [3]	20 - 45 minutes [4]
DHA Half-life ( $t_{1/2}$ )	30 - 60 minutes [1] [2]	Median: 52 minutes (Range: 26-69 min) [3]	0.5 - 1.5 hours (~30-90 min) [1]
Artesunate $T_{max}$	N/A (directly into bloodstream)	< 20 minutes [3]	< 60 minutes [1]
DHA $T_{max}$	Within 25 minutes post-dose [1]	Within 20-120 minutes [3] [2]	Within 2 hours post-dose [1]
Bioavailability (of DHA)	100% (reference)	High (>86%) [1]; nearly complete [2]	High (>80%) [1]
Key Characteristics	High initial concentrations, rapid decline [1]	Rapid and extensive absorption [3]	Short half-life necessitates repeated dosing [4]

## Mechanism of Action and Metabolic Pathway

**Artesunate** is a prodrug that is quickly hydrolyzed to its active metabolite, dihydroartemisinin (DHA). The antimalarial activity is primarily due to the activation of the endoperoxide bridge by iron, leading to parasite death.



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## Experimental Protocols from Key Studies

The data in the table is derived from rigorous clinical trials. Here is a summary of the methodologies used in two pivotal studies:

- **Study 1: Comparative PK of IM Artesunate & Artemether [3]**
  - **Design:** Open-label study in Vietnamese adults with severe falciparum malaria.
  - **Participants:** 19 patients (9 received **artesunate**, 10 received artemether).
  - **Dosing:** IM **artesunate** (2.4 mg/kg stat, then 1.2 mg/kg daily).
  - **PK Analysis:** Collected frequent plasma samples after the first dose. Concentrations of **artesunate** and DHA were measured using selective high-performance liquid chromatography (HPLC).
  - **Key Finding:** IM **artesunate** was absorbed rapidly and converted completely to DHA, making it pharmacologically preferable to artemether in severely ill patients.
- **Study 2: New Formulation Bioequivalence [2]**
  - **Design:** Open-label, randomized, 4-period, single-dose, cross-over study.
  - **Participants:** 72 healthy Thai volunteers.
  - **Dosing:** Compared a new, easier-to-prepare solvent-based formulation against the current standard, given via both IV and IM routes.
  - **PK Analysis:** Frequent pharmacokinetic sampling after each dose. Profiles were analyzed with a non-compartmental approach and evaluated for bioequivalence.
  - **Key Finding:** The new formulation was bioequivalent to the current one, with similar PK properties and almost complete bioavailability of DHA via the IM route.

## Key Considerations for Researchers

- **Route Dictates Profile:** The administration route is the most critical factor. IV administration achieves immediate high concentrations for severe malaria, while IM offers a valuable alternative with rapid absorption. Oral administration is suitable for uncomplicated cases but has a short half-life [1] [4] [2].
- **DHA is the Primary Active Compound:** Pharmacodynamic effects are largely driven by DHA exposure, not the parent **artesunate** compound [2].
- **Formulation Advances:** A new solvent-based formulation simplifies the reconstitution of parenteral **artesunate** without altering its pharmacokinetic profile, potentially improving its utility in field settings

[2].

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To cite this document: Smolecule. [Pharmacokinetic Parameters of Artesunate and Dihydroartemisinin (DHA)]. Smolecule, [2026]. [Online PDF]. Available at:

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